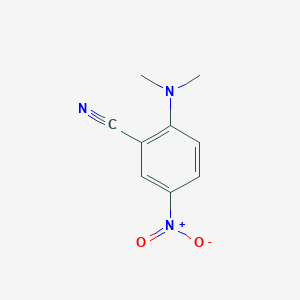

2-(Dimethylamino)-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11(2)9-4-3-8(12(13)14)5-7(9)6-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNXNPZZNZXXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286598 | |

| Record name | 2-(Dimethylamino)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17417-10-6 | |

| Record name | 2-(Dimethylamino)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17417-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-nitrobenzonitrile typically involves the nitration of 2-(Dimethylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product quality. The use of advanced reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

-

Reduction:

Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst

Conditions: The reduction reaction is typically carried out under hydrogenation conditions at elevated temperatures and pressures.

Products: The nitro group is reduced to an amino group, resulting in the formation of 2-(Dimethylamino)-5-aminobenzonitrile.

-

Substitution:

Reagents: Halogenating agents (e.g., Chlorine, Bromine)

Conditions: The substitution reaction can be carried out under mild conditions using appropriate solvents.

Products: Halogenated derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for selective reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Anthelmintic Activity

Research indicates that derivatives of nitrobenzonitrile compounds exhibit significant anthelmintic properties. For instance, 3-iodo-4-hydroxy-5-nitrobenzonitrile has been shown to effectively combat helminth infestations in domestic animals, particularly against nematodes like Haemonchus contortus and Ancylostoma caninum. These compounds are administered in non-toxic salt forms to enhance solubility and efficacy without causing adverse effects in animals .

Case Study: Veterinary Applications

In veterinary medicine, formulations containing 3-iodo-4-hydroxy-5-nitrobenzonitrile have been tested for their ability to treat gastrointestinal parasites. Dosages ranging from 0.0125 to 0.025 g/kg body weight have been effective in treating infected livestock, demonstrating the compound's potential as a safe and effective treatment option .

Fluorescence Studies

Fluorescent Probes

The compound has been utilized in the synthesis of fluorescent amino acids, which are valuable for biophysical studies such as Förster Resonance Energy Transfer (FRET) and fluorescence polarization (FP). The methylation of the amino group in 2-amino-5-(dimethylamino)benzonitrile allows for the creation of derivatives with enhanced fluorescence properties, making them suitable for imaging applications .

Research Findings

A study reported that the synthesized fluorescent derivative exhibited a higher quantum yield and longer fluorescence lifetime compared to its predecessors. This advancement is crucial for applications in cellular imaging and tracking biological processes at the molecular level .

Chemical Synthesis

Synthesis Pathways

The synthesis of 2-(dimethylamino)-5-nitrobenzonitrile typically involves selective methylation processes that allow for the introduction of functional groups necessary for its application in various fields. The methylation can be achieved through methods such as the Eschweiler-Clarke reaction, yielding compounds that can further undergo transformations for specific applications .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Eschweiler-Clarke Reaction | 49 | Selective methylation of amino groups |

| Cross-Coupling Reactions | Varied | Utilizes palladium catalysts for coupling |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins, nucleic acids, and lipids. These interactions can lead to various biological effects, including enzyme inhibition, DNA damage, and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile and related compounds:

Pharmacological Activities

- Antiviral Activity: The dichlorophenoxy derivative () inhibits picornaviruses, likely by targeting viral replication machinery. In contrast, the amidine group in the target compound may interact with nucleic acids or enzymes critical for viral/cancer cell survival .

- Anticancer Potential: Amidines are known to intercalate DNA or inhibit topoisomerases, suggesting a mechanism for the target compound .

Physical and Chemical Properties

- Solubility: The dimethylamino groups in the target compound and its propylamino analogue () enhance lipophilicity compared to the amino-substituted derivative ().

- Reactivity: In resin chemistry, dimethylamino groups (e.g., 2-(dimethylamino)ethyl methacrylate in ) act as co-initiators, with reactivity influenced by steric and electronic effects. This suggests the target compound’s amidine group may similarly participate in redox reactions .

Key Trends and Insights

- Substituent Effects: Electron-Withdrawing Groups (NO₂, CN): Enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., ). Bulky Substituents (e.g., benzodioxole-piperazine in ): Improve binding specificity to biological targets but may reduce solubility.

- Biological Activity: Nitro and cyano groups are critical for bioactivity, but the nature of the amino substituent (e.g., amidine vs. alkylamino) dictates target selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Dimethylamino)-5-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between nitro-substituted benzaldehydes and dimethylamine derivatives. For example, analogous amidine derivatives (e.g., 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile) are synthesized by reacting 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux . Key factors include temperature control (80–100°C), solvent choice (e.g., ethanol or acetonitrile), and reaction time (6–12 hours). Yield optimization often requires inert atmospheres (N₂) to prevent oxidation of intermediates.

Q. How is the crystal structure of this compound determined, and what insights does this provide?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. For structurally similar compounds (e.g., 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile), SXRD revealed a monoclinic crystal system (space group P21/n) with intermolecular hydrogen bonding stabilizing the lattice . Data collection involves a Bruker SMART APEX CCD diffractometer, with refinement using SHELXL . Key metrics include bond lengths (e.g., C–N = 1.34–1.38 Å) and angles, which validate resonance effects from the nitro and dimethylamino groups.

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR : and NMR identify substituent effects. The nitro group deshields adjacent protons, while the dimethylamino group causes splitting patterns (e.g., singlet for N(CH₃)₂ at δ ~3.0 ppm).

- IR : Stretching frequencies for nitrile (C≡N: ~2220 cm⁻¹) and nitro (NO₂: ~1520, 1340 cm⁻¹) groups confirm functional groups .

- Validation : Cross-referencing with computational methods (e.g., DFT) ensures accuracy. For example, IR bands align with simulated spectra from Gaussian09 using B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and electron-donating dimethylamino groups influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : The para-nitro group enhances electrophilicity at the benzonitrile carbon, facilitating nucleophilic attack (e.g., by amines or thiols). In contrast, the dimethylamino group at position 2 exerts a mesomeric effect, modulating electron density. For example, in derivatives like 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile, the thiadiazole moiety substitutes at the nitrile position, driven by nitro-group activation . Kinetic studies using HPLC or LC-MS track substitution rates under varying pH and solvent polarities .

Q. What contradictions exist in experimental vs. computational data for this compound’s tautomeric forms, and how are they resolved?

- Methodological Answer : Computational models (e.g., DFT) predict keto-enol tautomerism for amidine derivatives, but SXRD data for 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile show exclusive enamine tautomer stabilization via intramolecular hydrogen bonds . Discrepancies arise from solvent effects (solid-state vs. solution) and basis set limitations. Hybrid approaches, such as QM/MM simulations, reconcile these by incorporating solvation models (e.g., COSMO-RS) .

Q. How does this compound interact with biological macromolecules, and what assays validate its mutagenic potential?

- Methodological Answer : The nitro group undergoes enzymatic reduction (e.g., via nitroreductases) to form reactive amines, which intercalate DNA. In vitro assays like the Ames test (Salmonella/microsome) quantify mutagenicity. For example, biotransformation products of similar nitrobenzonitriles (e.g., DR78 dye) showed elevated binding energies (24.45 kcal mol⁻¹) in DNA docking studies, correlating with carcinogenic potential . LC-MS/MS identifies metabolites, while molecular dynamics simulations (e.g., GROMACS) model DNA-adduct stability .

Q. What challenges arise in refining the crystal structure when disorder or twinning is present?

- Methodological Answer : For disordered dimethylamino groups, SHELXL’s PART instruction partitions occupancy. Twinning (e.g., in high-symmetry space groups) requires the HKLF5 format for data integration. In a study of a related compound, twinning fraction refinement using BASF improved R₁ from 0.10 to 0.046 . Validation tools like PLATON’s TWIN check detect pseudosymmetry, and Olex2’s GUI streamlines corrections .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.